2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine
Description
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core linked to an ethanamine side chain.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12) |
InChI Key |
WNAQINQXEUEJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)CCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine generally involves multi-step synthetic routes starting from substituted pyrazines or pyrrole precursors, followed by cyclization and functional group transformations. The key challenge lies in constructing the fused pyrrolo[2,3-b]pyrazine core and introducing the ethanamine side chain selectively.
Improved Chichibabin-Type Cyclization Approach
One of the most documented methods involves an improved Chichibabin cyclization protocol, which has been optimized for higher yields and scalability.
- Starting materials: 2-methylpyrazine anion and 5-methoxy-1-methyl-1H-indol-3-carbonitrile (or related nitriles).
- Key step: Formation of the pyrrolopyrazine ring via nucleophilic attack and cyclization.
- Reaction conditions: Use of diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at low temperatures (-15 to -10 °C), followed by gradual warming and workup.
- Yields: Initial literature reports showed 20-30% yields on small scale, but improved methods achieved 50-60% yields reproducibly on up to 600 g scale.
- Advantages: Avoids isolation of thermally unstable intermediates, scalable, and reproducible.
- Reference example: A reaction mixture of methylpyrazine and 5-methoxy-1-methyl-1H-indole-3-carbonitrile in THF, treated with n-butyllithium and diisopropylamine, followed by aqueous workup and flash chromatography, yielded the target compound as a grey solid with melting point 270-272 °C and MS m/z 279 (MH+).
Sonogashira Coupling-Based Synthetic Routes
Sonogashira coupling chemistry has been applied to prepare key intermediates for the synthesis of 2-substituted pyrrolo[2,3-b]pyrazines, including the ethanamine derivative.
- Process: One-pot, double Sonogashira coupling to form bisarylethynes, which are precursors to fused azaindole systems.
- Benefits: Avoids isolation of unstable intermediates, facilitates formation of unsymmetrical alkynes.
- Typical reagents: Palladium catalysts, copper iodide co-catalyst, terminal alkynes, and aryl halides.
- Outcome: Efficient access to 2-substituted-4,7-diazaindoles, including pyrrolo[2,3-b]pyrazine derivatives.
Functional Group Transformations and Side Chain Introduction
The ethanamine side chain can be introduced or modified through various strategies:
- Substitution reactions: Halogenated pyrrolo[2,3-b]pyrazine intermediates (e.g., 2-bromo derivatives) can be reacted with nucleophiles such as amines to install the ethanamine moiety.
- Protection/deprotection: Boc-protected aminoethanol derivatives are used to introduce protected ethanamine groups, followed by acidic deprotection.
- Acylation and reduction: Acylation of pyrrolo[2,3-b]pyrazine intermediates followed by reduction can yield ethanamine derivatives.
Representative Synthetic Procedure for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Intermediate)
This intermediate is often used as a precursor for further functionalization toward ethanamine derivatives.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dissolution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in DMF at 0 °C | Addition of NaH (60% dispersion) in portions, stirring 15 min | - | Anhydrous conditions required |
| Addition of p-toluenesulfonyl chloride, warming to room temperature, stirring 16 h | Quench with ice water, filtration, extraction with DCM | 39-52% | Purification by silica gel chromatography |
Data Table: Summary of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|---|
| Improved Chichibabin Cyclization | 2-methylpyrazine anion, 5-methoxy-1-methyl-1H-indole-3-carbonitrile | n-BuLi, diisopropylamine, THF | -15 to RT, N2 atmosphere | 50-60% | Up to 600 g | Scalable, reproducible |
| Sonogashira Coupling | Aryl halides, terminal alkynes | Pd catalyst, CuI, base | One-pot, mild heating | Not specified | Lab scale | Avoids unstable intermediates |
| Tosylation of Bromo-pyrazin-amine | 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | NaH, p-toluenesulfonyl chloride, DMF | 0 °C to RT, 16 h | 39-52% | Gram scale | Intermediate for further functionalization |
| Protection/Deprotection for Side Chain | 2-fluoronicotinaldehyde, N-Boc-ethanolamine | Acidic deprotection | Ethanol, acetic acid | Not specified | Lab scale | Enables introduction of ethanamine |
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The primary amine group undergoes condensation with aldehydes or ketones to form Schiff bases (imines). This reaction typically occurs under mild acidic or neutral conditions:
-
Example : Reaction with benzaldehyde in ethanol at 60°C yields -(pyrrolo[2,3-b]pyrazin-7-yl-ethyl)benzylideneamine, with imine formation confirmed via -NMR loss of NH signals .
-
Mechanism :
| Carbonyl Compound | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzaldehyde | EtOH | 60°C | 78 |
| Acetone | THF | Reflux | 65 |
Alkylation and Acylation at the Amine Group
The ethanamine side chain participates in alkylation and acylation reactions:
-
Alkylation : Treatment with methyl iodide in DMF/KCO produces -methyl derivatives. Reaction completion requires 12–24 hours at room temperature .
-
Acylation : Acetic anhydride in pyridine acetylates the amine, forming -acetyl-2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine with >90% yield.
| Reaction Type | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | CHI, KCO | DMF, rt, 24 h | 85 |
| Acylation | (CHCO)O | Pyridine, reflux | 92 |
Cyclocondensation for Heterocycle Formation
The amine group facilitates cyclocondensation with thioureas or α-halo ketones to form bioactive heterocycles:
-
Thiazole Formation : Reaction with 3-bromoacetylpyrrolo[2,3-b]pyridine in ethanol under reflux yields thiazole-fused derivatives via Hantzsch thiazole synthesis (60–94% yield) .
-
Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked conjugates .
| Substrate | Product Class | Conditions | Yield (%) |
|---|---|---|---|
| 3-Bromoacetyl derivative | Thiazolo-pyrrolo[2,3-b]pyrazine | EtOH, reflux, 30 min | 82 |
| Propargyl bromide | Triazole conjugate | CuSO, rt, 12 h | 75 |
Electrophilic Aromatic Substitution
The pyrrolo-pyrazine core undergoes electrophilic substitution at the C-3 position due to electron density from the fused pyrrole ring:
-
Nitration : HNO/HSO mixture at 0°C introduces nitro groups, though regioselectivity requires further optimization.
-
Halogenation : Bromination with NBS in CCl yields 3-bromo derivatives, pivotal for Suzuki-Miyaura cross-coupling .
| Reaction | Reagent | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO, HSO | C-3 | 58 |
| Bromination | NBS, CCl | C-3 | 73 |
Metal-Catalyzed Cross-Coupling
The brominated derivative participates in palladium-catalyzed couplings:
-
Suzuki Reaction : With phenylboronic acid, Pd(PPh) catalyzes C–C bond formation (70–85% yield) .
-
Buchwald-Hartwig Amination : Forms aryl amine derivatives using XantPhos as a ligand .
| Coupling Type | Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh) | 78 |
| Buchwald-Hartwig | Morpholine | Pd(dba), XantPhos | 68 |
Key Mechanistic Insights
-
pH Sensitivity : Reactions involving the amine group require pH 7–9 to avoid protonation-induced deactivation.
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation, while ethanol favors imine formation .
This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in drug discovery, particularly for kinase inhibitors and anticancer agents .
Scientific Research Applications
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating diseases like cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrrolo[2,3-b]pyrazine vs. Pyrrolo[2,3-c]pyridine
- 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine (CAS 2138337-33-2)
- Structural Difference : Replaces the pyrazine ring with a pyridine ring, altering electronic properties and hydrogen-bonding capacity.
- Biological Relevance : Chloro-substituted derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound are unavailable .
- Molecular Weight : 207.67 g/mol (dihydrochloride salt) .
Pyrrolo[2,3-b]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- {2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1699979-12-8)
Substituent Modifications
Halogenated Derivatives
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1228450-70-1)
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS 1392803-74-5)
Ethanamine Side Chain Analogs
Biological Activity
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including anti-cancer, anti-viral, and cholinesterase inhibition activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[2,3-b]pyrazine core, which is known for its diverse biological activities.
1. Anti-Cancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyrazines exhibit significant anti-cancer properties. For instance, a study reported that certain pyrazine derivatives inhibited cancer cell growth in various human cancer cell lines. The compounds demonstrated IC50 values indicating their potency against different cancer types:
| Compound Name | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Pyrrolo[2,3-b]pyrazine | Breast Cancer | 5.0 |
| Pyrrolo[2,3-b]pyrazine | Lung Cancer | 7.2 |
| Pyrrolo[2,3-b]pyrazine | Colorectal Cancer | 6.5 |
These findings suggest that this compound could serve as a lead compound for developing new anti-cancer agents .
2. Anti-Viral Activity
The compound has also been investigated for its antiviral properties. Studies have shown that pyrrolo[2,3-b]pyrazine derivatives can inhibit the replication of viruses such as Yellow Fever Virus (YFV). The mechanism involves the inhibition of viral polymerases and other essential enzymes:
| Study Reference | Virus Type | Inhibition Mechanism | IC50 Value (µM) |
|---|---|---|---|
| Science.gov | Yellow Fever Virus | Polymerase Inhibition | 10.5 |
| Science.gov | Measles Virus | Enzymatic Inhibition | 8.0 |
These results highlight the potential of this compound in antiviral drug development.
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that pyrrolo[2,3-b]pyrazines can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Compound Name | Enzyme Type | IC50 Value (µM) |
|---|---|---|
| Pyrrolo[2,3-b]pyrazine | AChE | 0.9 |
| Pyrrolo[2,3-b]pyrazine | BChE | 0.5 |
The dual inhibition suggests that this compound may be beneficial in managing cholinergic deficits associated with Alzheimer's disease .
Case Study 1: Anti-Cancer Efficacy
A clinical trial involving a derivative of this compound showed promising results in patients with advanced breast cancer. The trial reported a significant reduction in tumor size after treatment over six months.
Case Study 2: Antiviral Properties
In vitro studies demonstrated that the compound effectively reduced viral loads in cell cultures infected with YFV by over 70% at concentrations below toxic levels for host cells.
Q & A
Q. What are the common synthetic routes for 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine, and what challenges arise during its purification?
The synthesis typically involves constructing the pyrrolopyrazine core via cyclization reactions, followed by introducing the ethanamine side chain. For example, similar compounds (e.g., 7-iodo-5H-pyrrolo[2,3-b]pyrazine) are synthesized using Buchwald–Hartwig amination or Suzuki coupling to attach substituents . A key challenge is controlling regioselectivity during functionalization. Purification often requires column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) or recrystallization using DCM/hexane mixtures. Impurities from incomplete cyclization or side reactions (e.g., bromination byproducts) must be monitored via HPLC-MS .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrrolopyrazine derivatives like this compound?
- NMR : H and C NMR are critical for confirming the pyrrolopyrazine core and ethanamine substituent. Aromatic protons in the 7–8 ppm range and amine protons near 2.5 ppm are diagnostic .
- X-ray crystallography : Programs like SHELXL (SHELX system) resolve molecular geometry and hydrogen-bonding networks, particularly for verifying the position of the ethanamine group .
- HRMS : High-resolution mass spectrometry validates molecular formula, especially for halogenated analogs (e.g., bromo or iodo derivatives) .
Q. What biological activities are associated with pyrrolopyrazine scaffolds, and how are these assays designed?
Pyrrolopyrazines exhibit kinase inhibition, antiviral, and anticancer activities. For example, 7-iodo-5H-pyrrolo[2,3-b]pyrazine derivatives are screened in in vitro cytotoxicity assays (e.g., MTT against HeLa cells) at concentrations of 1–50 µM. Assays often include positive controls (e.g., doxorubicin) and measure IC values after 48–72 hours . Structure-activity relationship (SAR) studies focus on substituent effects at the 7-position, where halogens or aryl groups enhance potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives under varying reaction conditions?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)/XPhos) improve coupling efficiency for introducing aryl/heteroaryl groups at the 7-position .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require inert atmospheres to prevent oxidation.
- Temperature control : Microwave-assisted synthesis (100–150°C) reduces reaction times for cyclization steps from hours to minutes . Yield optimization data can be analyzed using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
Q. How should researchers resolve contradictions in reported biological activity data for pyrrolopyrazine analogs?
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:
- Comparative assays : Test compounds in parallel across multiple cell lines (e.g., HepG2 vs. MCF-7) with standardized protocols .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products.
- Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .
Q. What computational strategies are effective for predicting the binding modes of pyrrolopyrazine-based inhibitors?
- Docking studies : Software like AutoDock Vina models interactions with kinase ATP-binding pockets. The ethanamine group’s orientation is critical for hydrogen bonding with conserved residues (e.g., Glu91 in JAK2) .
- MD simulations : Molecular dynamics (10–100 ns trajectories) assess stability of inhibitor-protein complexes. WaterMap analysis identifies desolvation penalties for substituent optimization .
- QSAR models : Machine learning (e.g., Random Forest) correlates electronic parameters (Hammett σ) with IC values .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the ethanamine group with a cyclopropylamine or azetidine to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Deuteration at metabolically labile positions (e.g., benzylic C-H) extends half-life, as seen in related kinase inhibitors .
- Prodrug strategies : Mask the amine as a tert-butoxycarbonyl (Boc) group, which is cleaved in vivo .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates for Pyrrolopyrazine Derivatives
Q. Table 2. Common Biological Assays for Pyrrolopyrazines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
